molecular formula C18H18N2OS B12897108 4'-(Phenylthio)-2-(1-pyrrolidinylimino)acetophenone CAS No. 25555-26-4

4'-(Phenylthio)-2-(1-pyrrolidinylimino)acetophenone

Cat. No.: B12897108
CAS No.: 25555-26-4
M. Wt: 310.4 g/mol
InChI Key: AMRYPROKDJQHAP-XMHGGMMESA-N
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Description

1-(4-(Phenylthio)phenyl)-2-(pyrrolidin-1-ylimino)ethanone is an organic compound that features a phenylthio group attached to a phenyl ring, which is further connected to a pyrrolidin-1-ylimino group via an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Phenylthio)phenyl)-2-(pyrrolidin-1-ylimino)ethanone typically involves the following steps:

    Formation of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction where a thiophenol reacts with a halogenated benzene derivative under basic conditions.

    Coupling with Ethanone: The phenylthio-substituted benzene is then coupled with an ethanone derivative through a Friedel-Crafts acylation reaction, using a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Pyrrolidin-1-ylimino Group: The final step involves the reaction of the intermediate product with pyrrolidine under acidic or basic conditions to form the imino linkage.

Industrial Production Methods

Industrial production of 1-(4-(Phenylthio)phenyl)-2-(pyrrolidin-1-ylimino)ethanone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Phenylthio)phenyl)-2-(pyrrolidin-1-ylimino)ethanone can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, strong bases or acids.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-(Phenylthio)phenyl)-2-(pyrrolidin-1-ylimino)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-(Phenylthio)phenyl)-2-(pyrrolidin-1-ylimino)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylthio and pyrrolidin-1-ylimino groups can contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Phenylthio)phenyl)-2-(pyrrolidin-1-yl)ethanone: Lacks the imino group, which may affect its reactivity and biological activity.

    1-(4-(Phenylthio)phenyl)-2-(pyrrolidin-1-ylimino)propanone: Contains an additional carbon in the ethanone linkage, potentially altering its chemical properties.

Uniqueness

1-(4-(Phenylthio)phenyl)-2-(pyrrolidin-1-ylimino)ethanone is unique due to the presence of both the phenylthio and pyrrolidin-1-ylimino groups, which can impart distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound for research and development.

Properties

CAS No.

25555-26-4

Molecular Formula

C18H18N2OS

Molecular Weight

310.4 g/mol

IUPAC Name

(2E)-1-(4-phenylsulfanylphenyl)-2-pyrrolidin-1-yliminoethanone

InChI

InChI=1S/C18H18N2OS/c21-18(14-19-20-12-4-5-13-20)15-8-10-17(11-9-15)22-16-6-2-1-3-7-16/h1-3,6-11,14H,4-5,12-13H2/b19-14+

InChI Key

AMRYPROKDJQHAP-XMHGGMMESA-N

Isomeric SMILES

C1CCN(C1)/N=C/C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3

Canonical SMILES

C1CCN(C1)N=CC(=O)C2=CC=C(C=C2)SC3=CC=CC=C3

Origin of Product

United States

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